Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research into the synthesis and chemical reactions involving piperazine derivatives, similar to Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, showcases their versatility in organic synthesis. For instance, the study by Shin et al. (1983) on the synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide highlights the structural versatility and reactivity of piperazine derivatives under different conditions (Shin et al., 1983). Similarly, the work on the facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones by Yokota et al. (2009) provides insights into the reactivity of bromoacetates, a related chemical group, underlining the potential for creating structurally diverse molecules with significant synthetic value (Yokota et al., 2009).
Potential Biological Activities
A critical aspect of research into compounds like this compound involves evaluating their biological activities. For example, Abbasi et al. (2019) designed and synthesized 1-[(E)-3-phenyl-2-propenyl] piperazine derivatives as antibacterial agents, highlighting the potential of piperazine derivatives in addressing bacterial infections (Abbasi et al., 2019). Additionally, Hassan et al. (2018) explored synthetic multifunctional amides for Alzheimer's disease therapy, indicating the relevance of piperazine-based compounds in neurodegenerative disease research (Hassan et al., 2018).
Pharmacological Implications
The pharmacological implications of research into compounds like this compound are vast, with studies indicating potential applications in various therapeutic areas. For instance, the synthesis and evaluation of novel indole derivatives targeting serotonin transporter, dopamine D2 receptor, and Mao-A enzyme by Cerda-Cavieres et al. (2020) demonstrate the multifaceted therapeutic potential of piperazine derivatives in managing major depressive disorder (Cerda-Cavieres et al., 2020).
Properties
IUPAC Name |
propyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O4/c1-2-5-18-10(16)6-8-11(17)13-3-4-14(8)9(15)7-12/h8H,2-7H2,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOYSHAEZJUKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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